molecular formula C10H8BFO2 B8245952 (8-Fuoronaphthalen-1-yl)boronic acid

(8-Fuoronaphthalen-1-yl)boronic acid

Cat. No.: B8245952
M. Wt: 189.98 g/mol
InChI Key: QELOCCJLHJQJAZ-UHFFFAOYSA-N
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Description

(8-Fuoronaphthalen-1-yl)boronic acid is an organoboron compound with the molecular formula C10H8BFO2. It is a derivative of naphthalene, where a boronic acid group is attached to the 1-position and a fluorine atom is attached to the 8-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

(8-Fuoronaphthalen-1-yl)boronic acid can be synthesized through several methods. One common approach involves the borylation of 8-fluoronaphthalene using a palladium-catalyzed reaction. The process typically involves the use of bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst such as Pd(dppf)Cl2. The reaction is carried out in the presence of a base like potassium acetate and a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automation can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(8-Fuoronaphthalen-1-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4

    Bases: Potassium acetate, sodium carbonate

    Solvents: DMF, toluene, ethanol

    Oxidizing Agents: Hydrogen peroxide, sodium perborate

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling

    Amines and Alcohols: Formed through Chan-Lam coupling

    Phenols: Formed through oxidation reactions

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Similar in structure but lacks the fluorine and naphthalene moieties.

    (4-Fluorophenyl)boronic Acid: Contains a fluorine atom on the phenyl ring but lacks the naphthalene structure.

    (1-Naphthyl)boronic Acid: Similar naphthalene structure but without the fluorine atom.

Uniqueness

(8-Fuoronaphthalen-1-yl)boronic acid is unique due to the presence of both the fluorine atom and the naphthalene ring, which can influence its reactivity and interactions in chemical reactions. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it a valuable reagent in various synthetic applications .

Properties

IUPAC Name

(8-fluoronaphthalen-1-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BFO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELOCCJLHJQJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)C=CC=C2F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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